Cas no 36193-65-4 (1H-Indole-2-carbonitrile)

1H-Indole-2-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a nitrile group at the 2-position. This structure imparts versatility in synthetic chemistry, serving as a valuable intermediate for pharmaceuticals, agrochemicals, and materials science. Its electron-rich indole scaffold and reactive nitrile functionality enable diverse transformations, including cyclizations, nucleophilic additions, and cross-coupling reactions. The compound's stability and compatibility with various reaction conditions make it a preferred building block for constructing complex heterocycles. Its applications extend to the development of biologically active molecules, particularly in medicinal chemistry, where indole derivatives are prominent. High purity and consistent quality ensure reliable performance in research and industrial processes.
1H-Indole-2-carbonitrile structure
1H-Indole-2-carbonitrile structure
Product Name:1H-Indole-2-carbonitrile
CAS No:36193-65-4
MF:C9H6N2
MW:142.157341480255
MDL:MFCD00187566
CID:820318
PubChem ID:3787599
Update Time:2025-06-30

1H-Indole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carbonitrile
    • Indole-2-carbonitrile
    • 2-indolecarbonitrile
    • 1H-indol-2-ylacetonitrile
    • 2-CYANOINDOLE
    • AK123403
    • Cyanoindole
    • 2-Cyano-1H-indole
    • racemic Indole Nitrile
    • CBTITARLOCZPDU-UHFFFAOYSA-N
    • 4573AB
    • RW2899
    • FCH1158752
    • AM807078
    • OR310037
    • AX8247581
    • AB0048693
    • EN300-706214
    • DA-19065
    • Z1255419551
    • SY111261
    • 36193-65-4
    • SCHEMBL723282
    • AKOS015991217
    • 1H-Indol-2-nitrile
    • J-504697
    • SCHEMBL16111877
    • DTXSID90396409
    • CS-0030505
    • 5P-050
    • MFCD00187566
    • MDL: MFCD00187566
    • Inchi: 1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H
    • InChI Key: CBTITARLOCZPDU-UHFFFAOYSA-N
    • SMILES: N#CC1NC2C(=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 142.05318
  • Monoisotopic Mass: 142.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 39.6

Experimental Properties

  • Boiling Point: 350.0±15.0°C at 760 mmHg
  • PSA: 39.58

1H-Indole-2-carbonitrile Security Information

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1H-Indole-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:36193-65-4)1H-Indole-2-carbonitrile
Order Number:A847116
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:13
Price ($):255.0
Email:sales@amadischem.com

Additional information on 1H-Indole-2-carbonitrile

Recent Advances in the Study of 1H-Indole-2-carbonitrile (CAS: 36193-65-4): A Comprehensive Research Brief

1H-Indole-2-carbonitrile (CAS: 36193-65-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key scaffold in the development of novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Recent advancements in synthetic methodologies have enabled the efficient production of 1H-Indole-2-carbonitrile derivatives with high yields and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly reduced the reaction time and improved the scalability of the process. This methodological breakthrough is expected to facilitate the large-scale production of 1H-Indole-2-carbonitrile for further pharmacological evaluations.

In terms of biological activity, 1H-Indole-2-carbonitrile has shown promising results as an inhibitor of protein kinases, particularly those involved in cancer cell proliferation. A recent in vitro study revealed that certain derivatives of this compound exhibited potent inhibitory effects against EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, with IC50 values in the nanomolar range. These findings suggest that 1H-Indole-2-carbonitrile could serve as a lead compound for the development of targeted cancer therapies.

Moreover, the compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. A 2023 study in ACS Chemical Neuroscience reported that 1H-Indole-2-carbonitrile derivatives could attenuate oxidative stress and reduce neuronal apoptosis in models of Alzheimer's disease. The mechanism of action appears to involve the modulation of the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative damage. These results open new avenues for the development of neuroprotective agents based on this chemical scaffold.

In addition to its therapeutic potential, 1H-Indole-2-carbonitrile has also been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains, including MRSA (Methicillin-Resistant Staphylococcus aureus). The study identified specific structural modifications that enhance the compound's antibacterial activity while minimizing cytotoxicity, paving the way for the design of new antibiotics.

Despite these promising findings, challenges remain in the clinical translation of 1H-Indole-2-carbonitrile-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and preclinical evaluations. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 1H-Indole-2-carbonitrile (CAS: 36193-65-4) represents a highly versatile scaffold with broad applications in drug discovery. Recent research has elucidated its synthetic accessibility, diverse biological activities, and potential therapeutic benefits. Continued exploration of this compound and its derivatives is expected to yield significant advancements in the treatment of various diseases, making it a focal point of future research in chemical biology and medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:36193-65-4)1H-Indole-2-carbonitrile
A847116
Purity:99%
Quantity:25g
Price ($):255.0
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